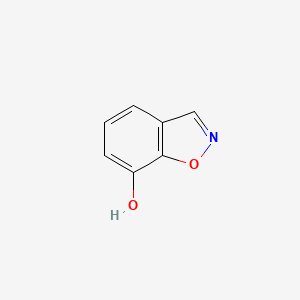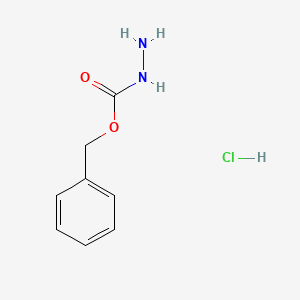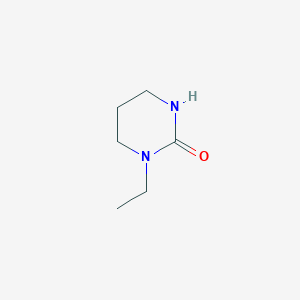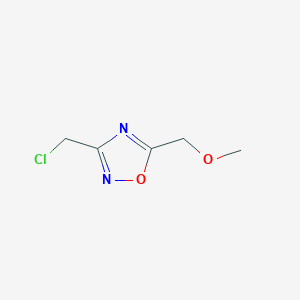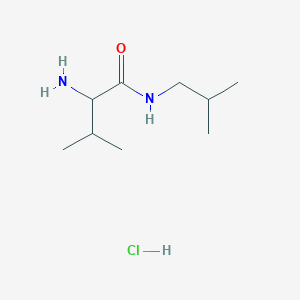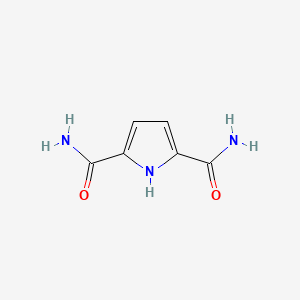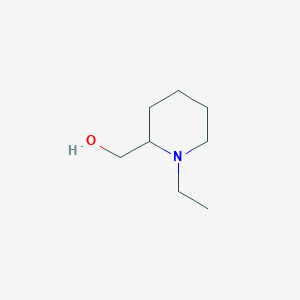
(1-Ethylpiperidin-2-yl)methanol
Overview
Description
(1-Ethylpiperidin-2-yl)methanol is a chemical compound with the molecular formula C8H17NO. It is a colorless liquid with a pungent odor and is commonly used in the pharmaceutical industry for its potential therapeutic effects
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used in the design of drugs .
Mode of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities . They are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities .
Biochemical Analysis
Biochemical Properties
(1-Ethylpiperidin-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones. This interaction is crucial for the metabolism of this compound, as it facilitates its conversion into other metabolites . Additionally, this compound can interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics and endogenous compounds . These interactions highlight the compound’s role in metabolic processes and its potential impact on cellular function.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and subsequent alterations in cellular behavior . This compound has also been observed to affect the fluidity and stability of cell membranes, which can impact cell signaling and transport processes . These cellular effects underscore the compound’s potential therapeutic applications and its importance in biochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. For example, this compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events . Additionally, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function . These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects and can be used safely for therapeutic purposes . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage . These dosage-dependent effects are important for determining the safe and effective use of the compound in preclinical studies and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by alcohol dehydrogenase and cytochrome P450 enzymes, which convert it into various metabolites . These metabolic pathways are essential for the clearance of the compound from the body and its overall pharmacokinetics. Additionally, this compound can influence metabolic flux and metabolite levels, further highlighting its role in biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . Understanding the transport and distribution of this compound is crucial for elucidating its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This subcellular localization is important for understanding the compound’s mechanism of action and its potential effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethylpiperidin-2-yl)methanol typically involves the reaction of piperidine derivatives with ethylating agents. One common method includes the nucleophilic substitution of 2-chloropiperidine with ethyl alcohol under basic conditions, followed by reduction to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These methods ensure high yield and purity, making the compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: (1-Ethylpiperidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
(1-Ethylpiperidin-2-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Piperidine: A basic structure similar to (1-Ethylpiperidin-2-yl)methanol but without the ethyl and hydroxyl groups.
N-Methylpiperidin-2-yl)methanol: Similar structure with a methyl group instead of an ethyl group.
2-Piperidinemethanol: Lacks the ethyl group but has a similar hydroxyl group attached to the piperidine ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and hydroxyl group on the piperidine ring enhances its reactivity and potential therapeutic applications compared to other piperidine derivatives .
Properties
IUPAC Name |
(1-ethylpiperidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-9-6-4-3-5-8(9)7-10/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCVURQLJNIQBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309512 | |
| Record name | 1-Ethyl-2-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30727-20-9 | |
| Record name | 1-Ethyl-2-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30727-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-2-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


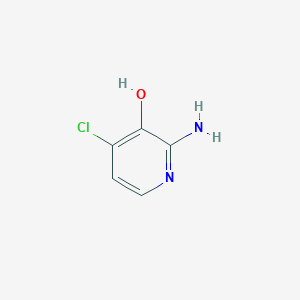


![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)
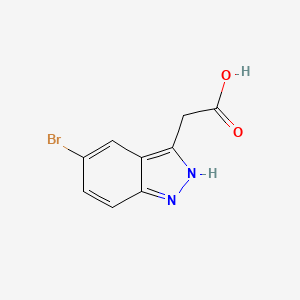
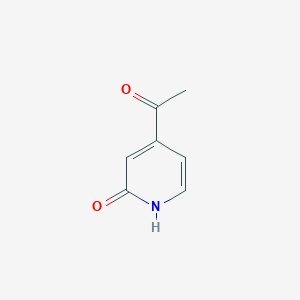
![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)
